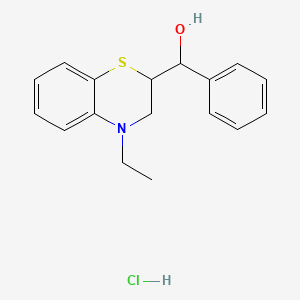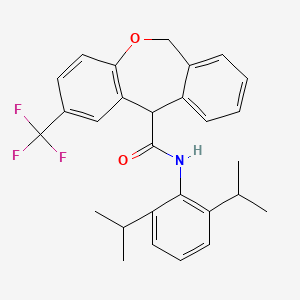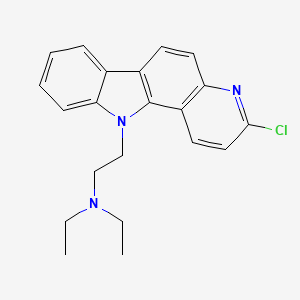
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- is a chemical compound belonging to the class of pyridocarbazoles This compound is characterized by a fused ring structure that includes both pyridine and carbazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable carbazole derivative, the introduction of a chloro group can be achieved through chlorination reactions. Subsequent steps involve the formation of the pyridine ring and the attachment of the ethanamine and diethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency. Solvent-free conditions and the use of catalysts may also be explored to enhance the overall process.
化学反応の分析
Types of Reactions
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-Chloro-11H-pyrido(3,2-a)carbazole
- 11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-dimethyl-
- 10-((5,11-dimethyl-6H-pyrido(4,3-b)carbazol-9-yl)oxy)-5,11-dimethyl-6H-pyrido(4,3-b)carbazol-9-ol
Uniqueness
11H-Pyrido(3,2-a)carbazole-11-ethanamine, 3-chloro-N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamine group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
127040-50-0 |
|---|---|
分子式 |
C21H22ClN3 |
分子量 |
351.9 g/mol |
IUPAC名 |
2-(3-chloropyrido[3,2-a]carbazol-11-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C21H22ClN3/c1-3-24(4-2)13-14-25-19-8-6-5-7-15(19)16-9-11-18-17(21(16)25)10-12-20(22)23-18/h5-12H,3-4,13-14H2,1-2H3 |
InChIキー |
SPGOLUABNIFZRV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


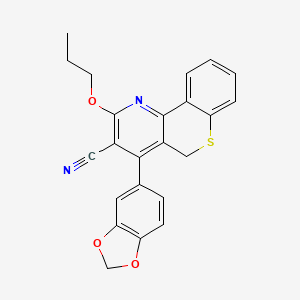
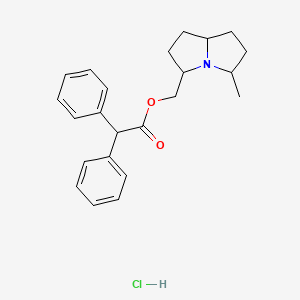
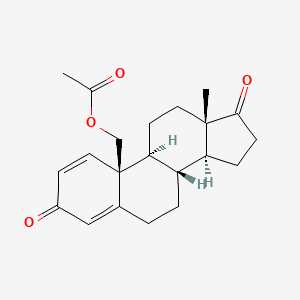
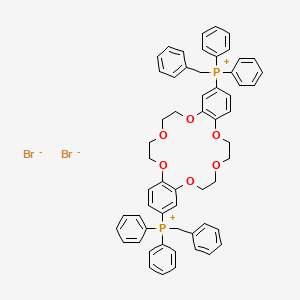
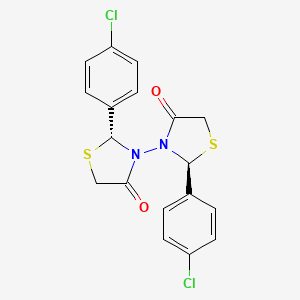
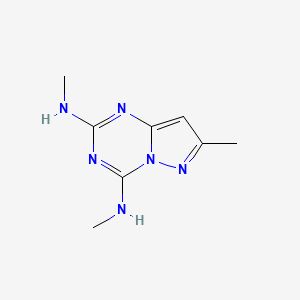
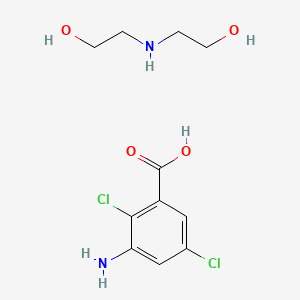
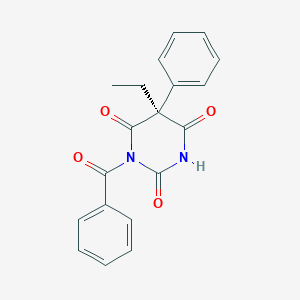
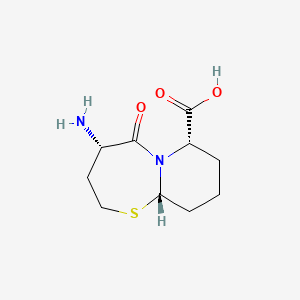
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
